Carbonic Anhydrase Inhibition Potency: 5-Methylthiophene-2-sulfonamide vs. 5-Bromo and 5-Benzylsulfanyl Derivatives
5-Methylthiophene-2-sulfonamide demonstrates moderate carbonic anhydrase (CA) inhibitory activity against human isoenzymes hCA-I and hCA-II, with IC50 values within the 69 nM to 70 µM range for hCA-I and 23.4 nM to 1.405 µM for hCA-II, and Ki values ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II [1]. In contrast, more elaborated 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide derivatives (derived from 5-bromo-thiophene-2-sulfonamide) exhibit significantly enhanced potency against hCA II and the tumor-associated isoforms hCA IX and XII, achieving Ki values in the subnanomolar to nanomolar range (683–4250 nM for hCA I, and subnanomolar–nanomolar for hCA II, IX, XII) [2]. This differential places the 5-methyl analog as a moderate-potency reference compound, ideally suited for establishing baseline activity in SAR studies, whereas the 5-bromo-derived analogs are reserved for high-potency applications where low nanomolar affinity is required [3].
| Evidence Dimension | In vitro inhibitory potency (IC50 and Ki) against human carbonic anhydrase isoenzymes |
|---|---|
| Target Compound Data | hCA-I IC50: 69 nM – 70 µM; hCA-II IC50: 23.4 nM – 1.405 µM. Ki ranges: hCA-I 66.49 ± 17.15 nM – 234.99 ± 15.44 µM; hCA-II 74.88 ± 20.65 nM – 38.04 ± 12.97 µM. |
| Comparator Or Baseline | 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides: hCA I Ki 683–4250 nM; hCA II, IX, XII Ki subnanomolar–nanomolar. |
| Quantified Difference | Approximately 10- to 1000-fold difference in potency depending on the specific comparator and isoenzyme. |
| Conditions | In vitro enzyme inhibition assays using purified human erythrocyte carbonic anhydrase I and II (Alım et al., 2020) and recombinant human CA isoforms (Ivanova et al., 2017). |
Why This Matters
This quantitative potency differential defines distinct application niches: the 5-methyl compound as a moderate-activity scaffold for hit-to-lead exploration, while 5-bromo-derived analogs are suited for advanced lead optimization demanding sub-nanomolar target engagement.
- [1] Alım Z, Köksal Z, Karaman M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020;72(6):1738-1748. doi:10.1007/s43440-020-00149-4. View Source
- [2] Ivanova J, Balode A, Žalubovskis R, Leitans J, Kazaks A, Vullo D, Tārs K, Supuran CT. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with Effective Carbonic Anhydrase Inhibitory Activity: Solution and Crystallographic Investigations. Bioorg Med Chem. 2017;25(3):857-863. doi:10.1016/j.bmc.2016.11.045. View Source
- [3] Supuran CT. Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opin Drug Discov. 2017;12(1):61-88. doi:10.1080/17460441.2017.1253677. View Source
